

A Comprehensive Technical Guide to Streptavidin from *Streptomyces avidinii*: Discovery and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *vitamin H*

Cat. No.: B4983948

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptavidin, a protein isolated from the bacterium *Streptomyces avidinii*, has become an indispensable tool in biotechnology and molecular biology.^{[1][2]} Its remarkably high affinity and specificity for biotin form the basis of one of the strongest non-covalent interactions known in nature.^[1] This robust interaction has been harnessed for a multitude of applications, including immunoassays, affinity chromatography, histochemistry, and drug targeting. This guide provides an in-depth overview of the discovery, physicochemical properties, and key experimental protocols related to streptavidin.

Discovery and Origin

Streptavidin was discovered as a biotin-binding protein produced by the soil bacterium *Streptomyces avidinii*.^{[3][4]} It shares functional homology with avidin, a glycoprotein found in egg whites, but possesses distinct advantages that have led to its widespread use.^{[1][3]} Unlike avidin, streptavidin is not glycosylated and has a near-neutral isoelectric point, which significantly reduces non-specific binding in various applications.^{[1][5]}

Physicochemical and Binding Properties of Streptavidin

The unique characteristics of streptavidin are central to its utility. Below is a summary of its key quantitative properties.

Property	Value	References
Molecular Weight		
Monomer	~13 kDa	[5]
Tetramer (Core)	52-60 kDa	[1][2]
Isoelectric Point (pI)	5-6	[3][6]
Extinction Coefficient (E1% at 280 nm)	~32	[7]
Biotin Binding Affinity (Kd)	$\sim 10^{-14}$ to 10^{-15} M	[1][3][6]
Stoichiometry	4 moles of biotin per mole of streptavidin tetramer	[3][6]
Structure	Homotetramer, with each subunit forming a β -barrel structure	[1][2]

Structural Basis of the High-Affinity Biotin Interaction

The streptavidin-biotin interaction is one of the strongest non-covalent bonds known.[1] The crystal structure of the complex reveals that each of the four identical subunits of streptavidin forms a binding pocket for one biotin molecule.[1][8] This pocket is a deep β -barrel structure, and the binding is characterized by extensive hydrogen bonds and van der Waals interactions. [5] A flexible loop (residues 45-52) closes over the bound biotin, further stabilizing the complex. [8] Each subunit contributes to the binding site of its neighbor, making the tetramer a dimer of functional dimers.[1]

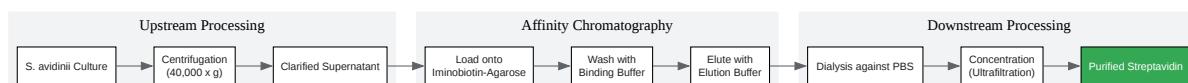
Experimental Protocols

Detailed methodologies are crucial for the successful application of streptavidin-based technologies. The following sections provide protocols for key experiments.

Purification of Streptavidin from *Streptomyces avidinii* Culture

This protocol describes a common method for isolating streptavidin using affinity chromatography.

Materials:


- *Streptomyces avidinii* culture supernatant
- Iminobiotin-agarose affinity column
- Binding Buffer: 50 mM sodium carbonate, 0.5 M NaCl, pH 11.0
- Elution Buffer: 50 mM ammonium acetate, pH 4.0
- Dialysis Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Culture Preparation: Grow *Streptomyces avidinii* in a suitable culture medium for 6-10 days.
[\[7\]](#)
- Clarification: Centrifuge the culture at 40,000 x g for 60 minutes to pellet the cells and collect the supernatant containing secreted streptavidin.[\[7\]](#)
- Affinity Chromatography:
 - Equilibrate the iminobiotin-agarose column with 5-10 column volumes of Binding Buffer.
 - Load the clarified supernatant onto the column.

- Wash the column with 10-20 column volumes of Binding Buffer to remove unbound proteins.
- Elute the bound streptavidin with Elution Buffer.
- Dialysis: Dialyze the eluted streptavidin against PBS at 4°C overnight with several buffer changes to remove the elution buffer and adjust the pH.
- Concentration and Storage: Concentrate the purified streptavidin using ultrafiltration and store at -20°C in 50% glycerol for long-term stability.[\[7\]](#)

A generalized workflow for streptavidin purification is depicted below.

[Click to download full resolution via product page](#)

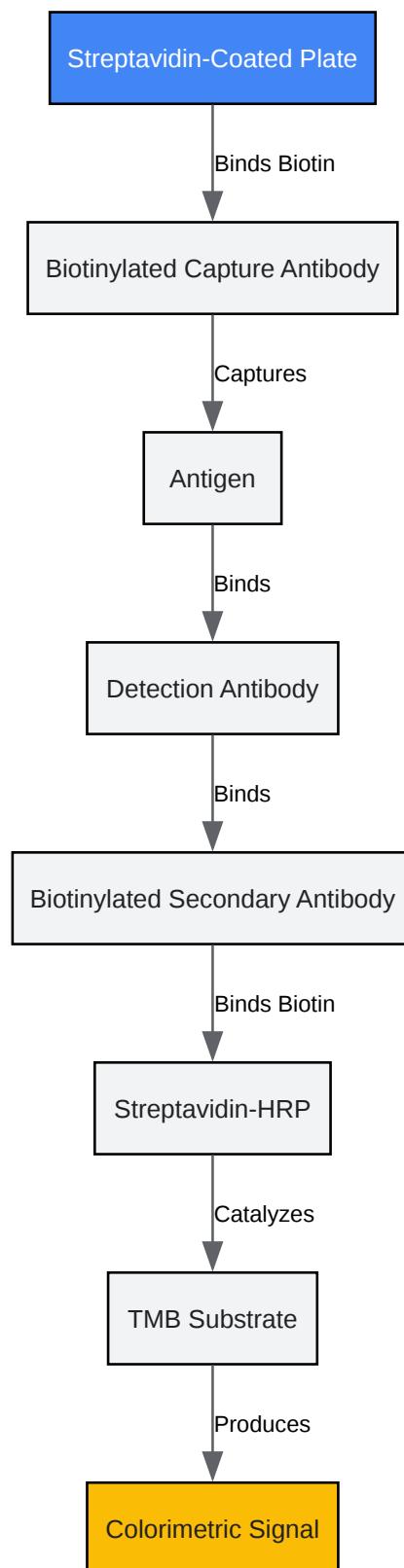
A generalized workflow for the purification of streptavidin.

Streptavidin-Biotin Based Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the use of streptavidin in a signal amplification step for ELISA.

Materials:

- Streptavidin-coated microplate
- Biotinylated capture antibody
- Antigen-containing sample
- Detection antibody


- Biotinylated secondary antibody
- Streptavidin-Horseradish Peroxidase (HRP) conjugate
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop solution (e.g., 2 M H₂SO₄)
- Wash Buffer (PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., 1% BSA in PBS)

Procedure:

- Coating: Add the biotinylated capture antibody to the streptavidin-coated plate and incubate for 1 hour at room temperature.
- Washing: Wash the plate three times with Wash Buffer.
- Blocking: Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific binding sites.
- Washing: Wash the plate three times with Wash Buffer.
- Sample Incubation: Add the antigen-containing samples and standards to the wells and incubate for 2 hours at room temperature.
- Washing: Wash the plate three times with Wash Buffer.
- Detection Antibody Incubation: Add the detection antibody and incubate for 1 hour at room temperature.
- Washing: Wash the plate three times with Wash Buffer.
- Secondary Antibody Incubation: Add the biotinylated secondary antibody and incubate for 1 hour at room temperature.
- Washing: Wash the plate three times with Wash Buffer.

- Streptavidin-HRP Incubation: Add the Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
- Washing: Wash the plate five times with Wash Buffer.
- Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
- Stopping Reaction: Add Stop Solution to each well.
- Measurement: Read the absorbance at 450 nm using a microplate reader.

The logical relationship of components in a streptavidin-biotin ELISA is illustrated below.

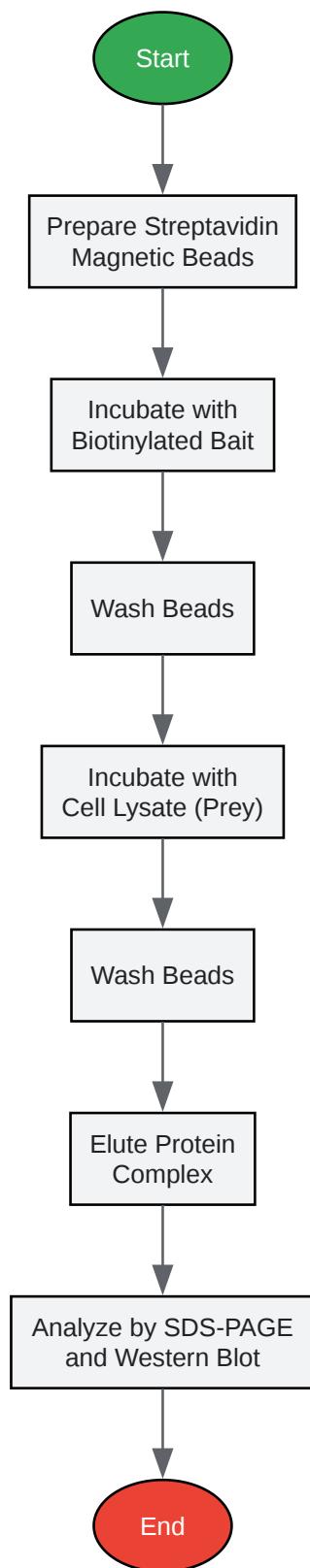
[Click to download full resolution via product page](#)

Component interactions in a streptavidin-biotin ELISA.

Streptavidin Bead Pulldown Assay

This protocol is for isolating a protein of interest that interacts with a biotinylated bait protein.

Materials:


- Streptavidin-coated magnetic beads
- Biotinylated bait protein
- Cell lysate containing the prey protein
- Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20 and protease inhibitors)
- Elution Buffer (e.g., SDS-PAGE sample buffer)
- Magnetic separation rack

Procedure:

- Bead Preparation:
 - Resuspend the streptavidin magnetic beads.
 - Transfer the desired amount of beads to a microfuge tube.
 - Place the tube on a magnetic rack to pellet the beads and discard the supernatant.
 - Wash the beads three times with Binding/Wash Buffer.
- Bait Protein Immobilization:
 - Incubate the washed beads with the biotinylated bait protein for 30-60 minutes at room temperature with gentle rotation.
 - Wash the beads three times with Binding/Wash Buffer to remove unbound bait protein.
- Pulldown:

- Add the cell lysate to the beads with the immobilized bait protein.
- Incubate for 1-2 hours at 4°C with gentle rotation.
- Washing: Wash the beads three to five times with Binding/Wash Buffer to remove non-specific binders.
- Elution:
 - Add Elution Buffer to the beads and heat at 95-100°C for 5-10 minutes to elute the protein complex.
 - Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.
- Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting.

The workflow for a streptavidin bead pulldown assay is shown below.

[Click to download full resolution via product page](#)

Workflow for a streptavidin magnetic bead pulldown assay.

Conclusion

The discovery of streptavidin from *Streptomyces avidinii* has provided the scientific community with a powerful and versatile molecular tool. Its exceptional affinity for biotin, coupled with its favorable physicochemical properties, has cemented its role in a vast array of biological assays and purification schemes. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize streptavidin-biotin technology in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Streptavidin - Wikipedia [en.wikipedia.org]
- 2. How Does Streptavidin Work? Function, Structure, & Uses [excedr.com]
- 3. Streptavidin: Properties and Applications | Rockland [rockland.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Streptavidin - Jackson ImmunoResearch [jacksonimmuno.com]
- 6. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Isolation and characterization of highly purified streptavidin obtained in a two-step purification procedure from *Streptomyces avidinii* grown in a synthetic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Streptavidin and its biotin complex at atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Streptavidin from *Streptomyces avidinii*: Discovery and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b4983948#discovery-and-properties-of-streptavidin-from-streptomyces-avidinii>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com